molecular formula C13H14O2 B1280621 3-Allyl-4-(allyloxy)benzaldehyde CAS No. 136433-45-9

3-Allyl-4-(allyloxy)benzaldehyde

Cat. No.: B1280621
CAS No.: 136433-45-9
M. Wt: 202.25 g/mol
InChI Key: UUGSYFSEGOEBDY-UHFFFAOYSA-N
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Description

3-Allyl-4-(allyloxy)benzaldehyde is a useful research compound. Its molecular formula is C13H14O2 and its molecular weight is 202.25 g/mol. The purity is usually 95%.
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Scientific Research Applications

Intramolecular Allyl Transfer Reactions

Franco et al. (1997) explored the nickel-catalyzed electrochemical cleavage of the allyl group in aryl allyl ethers, followed by intramolecular allyl transfer to the carbonyl group. This study, which included o-(allyloxy)benzaldehydes, achieved good yields of homoallylic alcohols with 2-hydroxyphenyl substituents (Franco, Olivero, & Duñach, 1997).

Radical Cascade Cyclization

Hu et al. (2018) developed a silver-catalyzed radical cascade cyclization for synthesizing a variety of 1,5-/1,3-dicarbonyl heterocycles. This process involved reacting 2-functionalized benzaldehydes, including 2-allyloxy benzaldehydes, with 1,3-dicarbonyl compounds (Hu et al., 2018).

Asymmetric Synthesis Applications

Denmark and Fu (2002) applied catalytic enantioselective allylation using a chiral bisphosphoramide for the synthesis of LY426965, a serotonin antagonist. This process involved the addition of a 3,3-disubstituted allyltrichlorosilane to benzaldehyde, providing an adduct with a stereogenic quaternary center (Denmark & Fu, 2002).

Enantioselective Synthesis of (E)-Allylic Alcohols

Wu, Wu, and Uang (2007) demonstrated the asymmetric addition of alkenylzincs to aromatic and alpha-branched aliphatic aldehydes. This method generated (E)-allylic alcohols with high enantiomeric excess, including in the case of 4-CF3-benzaldehyde (Wu, Wu, & Uang, 2007).

Barbier Allylation-Friedel-Crafts Alkylation

Zhao et al. (2007) combined Barbier allylation and Friedel-Crafts alkylation in a one-pot process using benzaldehydes, allylbromide, and phenols. This resulted in the synthesis of 4-(2-hydroxyphenyl)-4-[(un)substituted phenyl]but-1-ene compounds (Zhao, Liu, Chen, & Wang, 2007).

Allylation Mechanism Studies

Malkov et al. (2008) investigated the mechanism of asymmetric allylation of aldehydes with allyltrichlorosilanes, catalyzed by the chiral N-oxide QUINOX. This study highlighted the significant dependence on the electronics of the aldehyde (Malkov et al., 2008).

Electrochemical Cleavage and Allylation

Another study by Franco et al. (1999) examined the electrochemical, Pd-catalyzed cleavage of C–O bonds in allyl aryl ethers. This method offers an alternative for allyl ether deprotection and demonstrates allyl-Pd reactivity umpolung (Franco, Panyella, Rocamora, Gómez, Clinet, Muller, & Duñach, 1999).

Quantum Chemical Studies

Chen and Chen (2005) used a quantum chemical method to study the asymmetric allylation of benzaldehyde, predicting product configurations in agreement with experimental results (Chen & Chen, 2005).

Safety and Hazards

The safety data sheet for a similar compound, 4-Allyloxybenzaldehyde, indicates that it may cause skin irritation, serious eye irritation, and may cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves/protective clothing/eye protection/face protection when handling the compound .

Properties

IUPAC Name

4-prop-2-enoxy-3-prop-2-enylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O2/c1-3-5-12-9-11(10-14)6-7-13(12)15-8-4-2/h3-4,6-7,9-10H,1-2,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUGSYFSEGOEBDY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=C(C=CC(=C1)C=O)OCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10465065
Record name 3-ALLYL-4-(ALLYLOXY)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

136433-45-9
Record name 3-ALLYL-4-(ALLYLOXY)BENZALDEHYDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10465065
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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